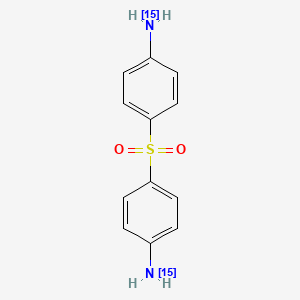![molecular formula C117H144O12 B584316 2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene CAS No. 1134202-08-6](/img/structure/B584316.png)
2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hexabenzocoronenes, which are polycyclic aromatic hydrocarbons with extended π-conjugation, making them interesting for electronic and photonic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene typically involves multiple steps, starting from simpler aromatic precursors. The process often includes:
Bromination: Introduction of bromine atoms to the aromatic rings.
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction to form carbon-carbon bonds between the brominated aromatic rings and boronic acid derivatives.
Alkylation: Introduction of dodecyl chains to the aromatic core.
Etherification: Attachment of the ethoxy groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes using continuous flow reactors for better control over reaction parameters and employing advanced purification techniques like column chromatography and recrystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic core, potentially hydrogenating the benzene rings.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Electrophiles like nitronium ion (NO₂⁺) in the presence of sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Hydrogenated aromatic rings.
Substitution: Introduction of nitro, halogen, or alkyl groups on the phenyl rings.
科学的研究の応用
2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing larger aromatic systems and studying π-conjugation effects.
Biology: Potential use in bioimaging due to its fluorescent properties.
Medicine: Investigated for drug delivery systems owing to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The compound exerts its effects primarily through its extended π-conjugation system, which allows for efficient electron transport and light absorption. This makes it suitable for applications in electronic and photonic devices. The molecular targets include various receptors and enzymes in biological systems, where it can interact through π-π stacking and hydrophobic interactions.
類似化合物との比較
Similar Compounds
Hexabenzocoronene: The parent compound without the dodecyl and ethoxy groups.
2,8,14-Tridodecyl-hexabenzocoronene: Lacks the ethoxy groups, making it less soluble in polar solvents.
5,11,17-Tris[4-(2-methoxyethoxy)phenyl]-hexabenzocoronene: Lacks the dodecyl chains, affecting its hydrophobicity and aggregation behavior.
Uniqueness
2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene is unique due to its combination of long alkyl chains and ethoxy groups, which enhance its solubility in both polar and non-polar solvents. This dual solubility makes it versatile for various applications, particularly in creating stable dispersions in different media.
特性
IUPAC Name |
6,20,34-tridodecyl-11,25,39-tris[4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C117H144O12/c1-7-10-13-16-19-22-25-28-31-34-37-82-70-94-100-76-88(85-40-46-91(47-41-85)127-67-64-124-61-58-121-55-52-118-4)78-102-96-72-83(38-35-32-29-26-23-20-17-14-11-8-2)74-98-104-80-90(87-44-50-93(51-45-87)129-69-66-126-63-60-123-57-54-120-6)81-105-99-75-84(39-36-33-30-27-24-21-18-15-12-9-3)73-97-103-79-89(86-42-48-92(49-43-86)128-68-65-125-62-59-122-56-53-119-5)77-101-95(71-82)106(94)112-115(109(100)102)113(107(96)98)117(111(104)105)114(108(97)99)116(112)110(101)103/h40-51,70-81H,7-39,52-69H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHITLNLPMOKFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C3C(=C1)C4=CC(=CC5=C4C6=C7C8=C(C=C(C=C58)CCCCCCCCCCCC)C9=CC(=CC1=C4C=C(C=C5C4=C(C7=C91)C(=C36)C1=C5C=C(C=C21)C1=CC=C(C=C1)OCCOCCOCCOC)CCCCCCCCCCCC)C1=CC=C(C=C1)OCCOCCOCCOC)C1=CC=C(C=C1)OCCOCCOCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C117H144O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1742.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]](/img/structure/B584234.png)
![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)


![methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B584242.png)





![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)
![(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one](/img/structure/B584255.png)
